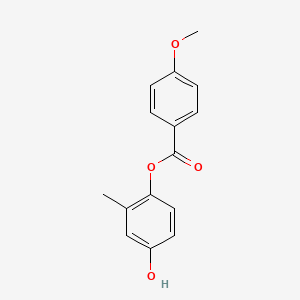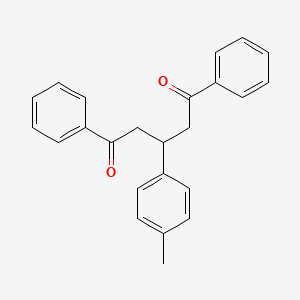
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione is an organic compound characterized by its unique structure, which includes a central pentane chain flanked by phenyl groups and a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable ketone to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for yield and purity, often requiring rigorous purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-1,5-diphenylpentane-1,5-dione: shares similarities with other diketones and aromatic compounds, such as benzophenone and acetophenone.
Benzophenone: Known for its use in photoinitiators and UV blockers.
Acetophenone: Commonly used in fragrances and as a precursor in organic synthesis
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Número CAS |
130317-99-6 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C24H22O2/c1-18-12-14-19(15-13-18)22(16-23(25)20-8-4-2-5-9-20)17-24(26)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
Clave InChI |
UCOIOTCKMJTUDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


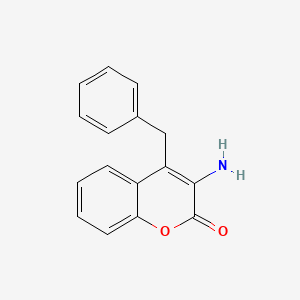
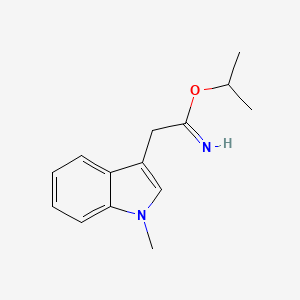
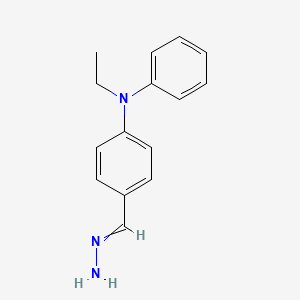
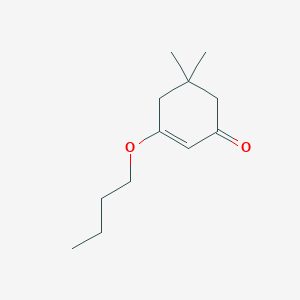
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
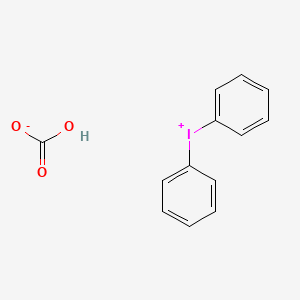


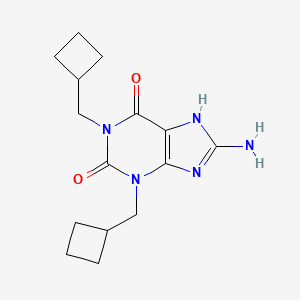
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

